2-Amino-6-(dimethylamino)hexanoic acid
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Overview
Description
2-Amino-6-(dimethylamino)hexanoic acid, also known as N,N-dimethyl-L-lysine, is an amino acid derivative. It is structurally similar to lysine but features a dimethylamino group at the ε-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(dimethylamino)hexanoic acid typically involves the reductive methylation of lysine. This process can be achieved by reacting lysine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction conditions usually involve mild temperatures and neutral to slightly basic pH to ensure the selective formation of the dimethylamino group .
Industrial Production Methods
These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(dimethylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
2-Amino-6-(dimethylamino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized polymers and materials
Mechanism of Action
The mechanism of action of 2-Amino-6-(dimethylamino)hexanoic acid involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activity, protein-protein interactions, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Lysine: A naturally occurring amino acid with a similar structure but lacking the dimethylamino group.
Norleucine: An isomer of lysine with a different side chain structure.
N-Methyl-L-lysine: A related compound with a single methyl group on the amino side chain.
Uniqueness
2-Amino-6-(dimethylamino)hexanoic acid is unique due to its dimethylamino group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and interaction with biological targets, making it valuable for various applications .
Properties
IUPAC Name |
2-amino-6-(dimethylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEWFEBMSGLYBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Ne,Ne dimethyllysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013287 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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